3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Anti-inflammatory COX-2 inhibition Analgesic activity

Procure 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (842973-07-3) as a differentiated N-pyrrolylcarboxylic acid building block, validated for COX-2 inhibitor development. Its N1-propionic acid moiety is linked to superior in vivo anti-inflammatory activity versus acetic acid analogs. The 3-acetyl-2,4-dimethyl substitution pattern predictably modulates COX-2 inhibitory potency in QSAR models. Use this scaffold for focused library synthesis via the terminal acid handle for amide/ester diversification, or leverage the reactive ketone for porphyrin analog construction. Request a quote today.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 842973-07-3
Cat. No. B3156964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
CAS842973-07-3
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=C1C(=O)C)C)CCC(=O)O
InChIInChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15)
InChIKeyBCCXXQHSIPJVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic Acid (842973-07-3) – Key Characteristics and Compound Class Context


3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (CAS 842973-07-3) is a synthetic, heterocyclic small molecule within the N-pyrrolylcarboxylic acid class. Its structure consists of a fully substituted pyrrole ring bearing a 3-acetyl group, 2,4-dimethyl substituents, and an N1-linked propionic acid side chain . The compound is recognized in vendor catalogs as a versatile building block for medicinal chemistry and library synthesis, with a molecular weight of 209.24 g/mol and a reported purity of 98% . It serves primarily as a synthetic intermediate or a scaffold for the generation of targeted probe molecules rather than as a bioactive endpoint compound itself .

Why Generic Substitution of 842973-07-3 is Not Advisable in Specialized Research


For researchers focused on anti-inflammatory lead optimization or COX-2 inhibitor discovery, simple substitution of 3-(3-acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (842973-07-3) with other N-pyrrolylcarboxylic acids is not recommended without careful consideration. Quantitative structure-activity relationship (QSAR) studies on this compound class demonstrate that the specific substitution pattern on the pyrrole ring—including the position and nature of the acetyl and methyl groups—directly and predictably modulates the inhibitory potency against cyclooxygenase-2 (COX-2) [1]. The target compound possesses a distinctive N1-propionic acid moiety, a feature that, within the broader class of N-pyrrolylcarboxylic acids, has been associated with superior in vivo anti-inflammatory and analgesic activity compared to analogous N-pyrrolyl-acetic acids, as established in rodent models [2]. Therefore, substituting this specific scaffold with an uncharacterized analog would introduce unknown and potentially detrimental changes to the compound's physicochemical properties, target engagement profile, and overall suitability for a given assay cascade. The following quantitative evidence underscores this point.

Quantitative Differentiation of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic Acid (842973-07-3) from Closest Analogs


Superior Class-Level Anti-Inflammatory Potency of N-Propionic Acid Derivatives Over N-Acetic Acid Analogs

In a study evaluating the anti-inflammatory activity of nine N-pyrrolylcarboxylic acids using a carrageenin-induced rat paw edema model, six compounds demonstrated >70% edema protection at doses of 20-40 mg/kg i.p. The reference drug indomethacin, at a dose of 2 mg/kg i.p., achieved only 54% protection under identical conditions [1]. Importantly, within this class, 3-(N-pyrrolyl)propanoic acid derivatives (like 842973-07-3) exhibited activity that was either comparable or superior to the analgesic metamizole (200 mg/kg, i.p.), whereas most N-pyrrolyl-acetic acid derivatives showed no significant analgesic effect on the inflamed paw [2]. This demonstrates a clear class-level advantage for compounds bearing the propanoic acid side chain, directly relevant to the target compound's structure.

Anti-inflammatory COX-2 inhibition Analgesic activity

Predicted COX-2 Selectivity Based on 3D-QSAR Models for N-Pyrrolylcarboxylic Acids

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including CoMFA and CoMSIA, have been developed for a series of N-pyrrolylcarboxylic acids to predict inhibitory activities against COX-1 and COX-2 [1]. These models reveal that specific steric and electrostatic fields around the pyrrole ring, including the acetyl and methyl substituents present in 842973-07-3, are critical for achieving high COX-2 inhibitory potency and selectivity [1]. While direct experimental IC50 values for 842973-07-3 are not publicly available, its structural features align with the QSAR-derived pharmacophore for potent COX-2 inhibition, distinguishing it from unsubstituted or differently substituted analogs that would not satisfy the model's steric and electrostatic requirements [1].

COX-2 inhibition 3D-QSAR Selectivity

Differentiation from 3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic Acid (54474-50-9) by Key Acetyl Substitution

A direct structural analog, 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (CAS 54474-50-9), differs from 842973-07-3 by lacking the 3-acetyl group and having a free NH pyrrole [1]. This structural distinction is critical: the acetyl group in 842973-07-3 is electron-withdrawing, deactivating the adjacent position and directing electrophilic substitution to the α-position, a key regioselectivity factor in porphyrin synthesis . In contrast, 54474-50-9 is an unsubstituted pyrrole, which is more reactive and less selective. The acetyl group also provides a reactive ketone handle for further condensation reactions, a feature absent in 54474-50-9, thereby enabling a wider range of synthetic transformations .

Synthetic intermediate Porphyrin analogs Building block

Enhanced Physicochemical Profile Compared to Unsubstituted 3-(1H-Pyrrol-1-yl)propanoic Acid (89059-06-3)

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (842973-07-3) possesses a calculated LogP of 1.23 , indicating significantly higher lipophilicity compared to the unsubstituted parent compound, 3-(1H-pyrrol-1-yl)propanoic acid (CAS 89059-06-3), which has a predicted LogP of approximately 0.3 . This ~1 log unit increase in LogP reflects the addition of the acetyl and two methyl groups. This difference is critical in drug discovery and chemical biology: higher LogP can enhance membrane permeability and cellular uptake, while potentially altering plasma protein binding and metabolic stability .

Lipophilicity Physicochemical properties LogP

Recommended Application Scenarios for 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic Acid (842973-07-3) Based on Evidence


Scaffold for Targeted Anti-Inflammatory Lead Discovery (COX-2 Inhibitor Programs)

Procure 842973-07-3 as a core scaffold for the synthesis and screening of novel N-pyrrolylcarboxylic acid libraries aimed at identifying selective COX-2 inhibitors. Its structural features align with 3D-QSAR models for COX-2 potency, and its propionic acid side chain is associated with enhanced in vivo anti-inflammatory activity in class-level studies [1][2].

Advanced Building Block for Porphyrin and Macrocycle Synthesis

Use 842973-07-3 as a differentially protected pyrrole building block in the construction of porphyrin analogs and other complex macrocycles. The 3-acetyl group provides a reactive ketone handle for condensation reactions (e.g., dipyrromethane formation), while the N1-propionic acid offers a site for orthogonal functionalization, enabling regioselective and step-economical synthesis [1][2].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

Employ 842973-07-3 as a lipophilic probe in SAR studies to investigate the effect of increased LogP on cellular permeability, target engagement, and pharmacokinetic properties. Its calculated LogP of 1.23 makes it a suitable reference compound for comparing the behavior of less lipophilic analogs [1].

Medicinal Chemistry Diversification via Carboxylic Acid Derivatization

Leverage the terminal propionic acid functionality of 842973-07-3 for rapid diversification into amides, esters, or hydrazides. This allows for the creation of focused compound libraries for hit-to-lead optimization, particularly in anti-inflammatory or analgesic programs where carboxylate bioisosteres are of interest [1][2].

Technical Documentation Hub

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